N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyanophenyl group and a methoxyadamantane moiety, linked through an oxalamide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate through a nitration reaction followed by reduction.
Methoxyadamantane Derivative Synthesis: The methoxyadamantane derivative is synthesized through a series of reactions starting from adamantane, involving methoxylation and subsequent functional group transformations.
Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the methoxyadamantane derivative using oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanophenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds in material science.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(adamantan-2-yl)oxalamide
- N1-(2-cyanophenyl)-N2-(methoxyadamantan-2-yl)urea
- N1-(2-cyanophenyl)-N2-(adamantan-2-yl)carbamate
Uniqueness
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide stands out due to its unique combination of a methoxyadamantane moiety and an oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKOQFFIKJABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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